5-Bromo-6-nitro-1H-indazole
Overview
Description
5-Bromo-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5th position and a nitro group at the 6th position on the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
5-Bromo-6-nitro-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole-containing compounds have been found to target Nitric Oxide Synthase (NOS), specifically inducible Nitric Oxide Synthase (iNOS) and endothelial Nitric Oxide Synthase (eNOS) . NOS is an enzyme that produces nitric oxide (NO), a key cellular signaling molecule, involved in various physiological processes including vasodilation, immune response, and neurotransmission .
Mode of Action
This inhibition can modulate the production of NO, thereby affecting the signaling pathways that rely on this molecule. The bromo and nitro groups on the indazole ring may enhance the compound’s reactivity, potentially altering its interaction with the target enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO signaling pathway . By inhibiting NOS enzymes, this compound can reduce NO production, which can in turn impact various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
The properties of indazole and its derivatives suggest that they may have good bioavailability .
Result of Action
The inhibition of NOS enzymes by this compound can lead to a decrease in NO production . This can result in alterations in NO-dependent signaling pathways, potentially impacting physiological processes such as vasodilation, immune response, and neurotransmission .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By altering this pathway, the compound can induce changes in gene expression that lead to either the promotion or inhibition of cell proliferation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. For instance, it can bind to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can lead to downstream effects on various cellular processes. Additionally, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can become toxic, leading to adverse effects such as organ damage or systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of specific metabolites within the cell, thereby influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of this compound can influence its biological activity and therapeutic potential. For example, the compound may preferentially accumulate in tumor tissues, enhancing its anticancer effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, nuclear localization of this compound may enhance its ability to modulate gene expression, while mitochondrial localization may influence cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-nitro-1H-indazole typically involves the nitration of 5-bromoindazole. One common method includes the reaction of 5-bromoindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed:
Reduction: 5-Bromo-6-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole: Lacks the bromine atom, affecting its binding properties and reactivity.
7-Nitroindazole: Similar nitro group but different position, leading to distinct biological activities.
Uniqueness: 5-Bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and binding properties. This dual substitution pattern makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
5-bromo-6-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOIRAMFAFXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650583 | |
Record name | 5-Bromo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71785-49-4 | |
Record name | 5-Bromo-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71785-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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